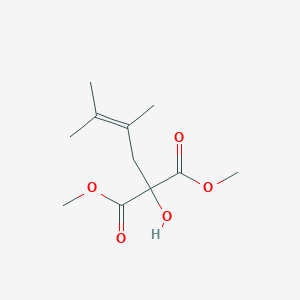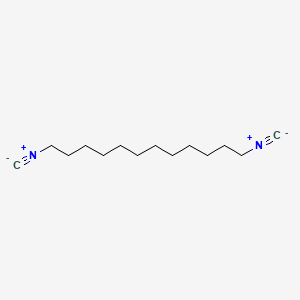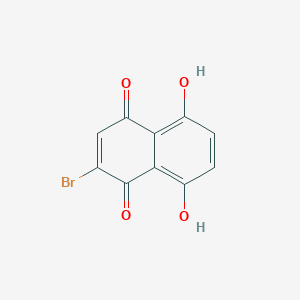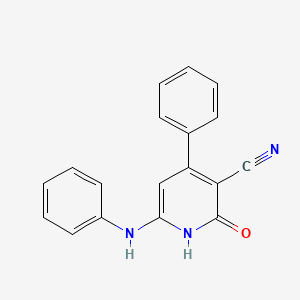![molecular formula C13H12N2O4 B14432425 Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- CAS No. 76961-93-8](/img/structure/B14432425.png)
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is an organic compound with a complex structure that includes benzoic acid as its core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of benzoic acid derivatives with propenyl amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,5-bis[(1-oxo-2-propenyl)amino]-
- Benzoic acid, 3,4,5-trihydroxy-
- Benzoic acid, 2,5-bis[(4-[(6-(1-oxo-2-propenyl)oxy]hexyl)oxy]benzoyl]oxy]
Uniqueness
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is unique due to its specific substitution pattern and the presence of propenyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
76961-93-8 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3,5-bis(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-3-11(16)14-9-5-8(13(18)19)6-10(7-9)15-12(17)4-2/h3-7H,1-2H2,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
COUSKCJMTHTAAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)


